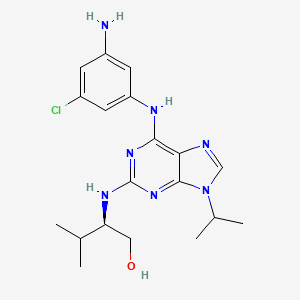
aminopurvalanol A
概要
説明
Aminopurvalanol A is a potent, selective, and cell-permeable inhibitor of cyclin-dependent kinases (Cdks). It is a synthetic organic compound that has shown significant potential in inhibiting the growth of cancer cells by targeting the G2/M-phase transition of the cell cycle . This compound has been extensively studied for its ability to inhibit the fertilizing ability of spermatozoa by affecting actin polymerization .
準備方法
合成経路と反応条件: アミノプルバノロール A は、プリン誘導体の置換を含む多段階プロセスで合成されます。 主要なステップには以下が含まれます。
プリンコアの形成: 合成は、プリンコア構造の形成から始まります。
置換反応: コアはその後、置換反応を受けて、アミノ基とクロロフェニル基が導入されます。
最終的な修飾:
工業生産方法: アミノプルバノロール A の工業生産には、高収率と高純度を達成するために反応条件を最適化することが含まれます。 これには、合成プロセス中の温度、pH、および溶媒条件を制御することが含まれます。 この化合物は、通常、クロマトグラフィー技術を使用して精製され、高純度が保証されます .
化学反応の分析
反応の種類: アミノプルバノロール A は、以下を含むいくつかの種類の化学反応を受けます。
酸化: この化合物は、特定の条件下で酸化されて、さまざまな酸化された誘導体を形成することができます。
還元: 還元反応は、化合物の官能基を修飾するために使用できます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
生成される主要な生成物: これらの反応から生成される主要な生成物には、官能基が修飾されたアミノプルバノロール A のさまざまな誘導体が含まれ、これらの誘導体は異なる生物学的活性を有することができます .
科学的研究の応用
アミノプルバノロール A は、科学研究において幅広い用途があります。
作用機序
アミノプルバノロール A は、細胞周期の重要な調節因子であるサイクリン依存性キナーゼを阻害することによってその効果を発揮します。 この化合物は、これらのキナーゼの ATP 結合部位に結合し、それらの活性化と標的タンパク質のその後のリン酸化を阻害します。 これは、細胞周期を G2/M 期で停止させ、癌細胞のアポトーシスを誘導します 。 精子におけるアクチン重合の阻害は、細胞構造と機能に影響を与える役割も明らかにしています .
類似の化合物:
プルバノロール A: 同様の作用機序を持つ別の強力なサイクリン依存性キナーゼ阻害剤。
ロスコビチン: 癌研究で使用されるよく知られた Cdk 阻害剤。
フラボピリドール: 癌治療に用途がある広スペクトル Cdk 阻害剤
アミノプルバノロール A の独自性: アミノプルバノロール A は、特定のサイクリン依存性キナーゼを阻害する際のその高い選択性と効力により、ユニークです。 細胞を透過して G2/M 期遷移を標的とするその能力は、癌研究と治療において貴重なツールになります .
類似化合物との比較
Purvalanol A: Another potent inhibitor of cyclin-dependent kinases with similar mechanisms of action.
Roscovitine: A well-known Cdk inhibitor used in cancer research.
Flavopiridol: A broad-spectrum Cdk inhibitor with applications in cancer therapy
Uniqueness of Aminopurvalanol A: this compound is unique due to its high selectivity and potency in inhibiting specific cyclin-dependent kinases. Its ability to permeate cells and target the G2/M-phase transition makes it a valuable tool in cancer research and therapy .
特性
IUPAC Name |
(2R)-2-[[6-(3-amino-5-chloroanilino)-9-propan-2-ylpurin-2-yl]amino]-3-methylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26ClN7O/c1-10(2)15(8-28)24-19-25-17(23-14-6-12(20)5-13(21)7-14)16-18(26-19)27(9-22-16)11(3)4/h5-7,9-11,15,28H,8,21H2,1-4H3,(H2,23,24,25,26)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAMROQQYRRQPDL-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=CC(=C3)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=CC(=C3)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClN7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70944705 | |
| Record name | 2-{[6-(3-Amino-5-chloroanilino)-9-(propan-2-yl)-1,9-dihydro-2H-purin-2-ylidene]amino}-3-methylbutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70944705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220792-57-4 | |
| Record name | 2-{[6-(3-Amino-5-chloroanilino)-9-(propan-2-yl)-1,9-dihydro-2H-purin-2-ylidene]amino}-3-methylbutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70944705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Aminopurvalanol A?
A1: this compound functions as a potent and selective inhibitor of Cyclin-Dependent Kinases (CDKs) [, ]. Specifically, it binds to the ATP-binding site of CDKs, preventing their activation and subsequent phosphorylation of downstream targets involved in cell cycle progression [, ].
Q2: How does this compound impact cellular processes, particularly in the context of cancer?
A2: By inhibiting CDKs, this compound effectively arrests the cell cycle, primarily at the G2/M transition []. This inhibition has been observed to induce differentiation in myeloid leukemia cells, leading them to acquire characteristics of differentiated macrophages []. Furthermore, research suggests this compound might sensitize pancreatic cancer cells to gemcitabine, possibly by interfering with the DNA damage checkpoint and forcing premature mitosis [].
Q3: Beyond cancer, are there other biological processes where this compound shows activity?
A3: Yes, this compound demonstrates effects on boar spermatozoa. Studies indicate that it inhibits sperm fertilizing ability due to disrupted capacitation-dependent actin polymerization, ultimately affecting acrosome integrity []. This finding highlights the potential role of Cyclin/CDK complexes in sperm capacitation.
Q4: Has this compound been investigated as a potential therapeutic agent for aortic valve calcification?
A4: While not directly targeting this compound, research identified it as a binding partner for MFSD5, a novel lipoprotein(a) receptor potentially involved in aortic valve calcification []. this compound demonstrated a reduction in lipoprotein(a) uptake in valvular interstitial cells, suggesting a potential link between MFSD5 inhibition and mitigating calcification development [].
Q5: How does the structure of this compound contribute to its specificity towards CDK6?
A5: X-ray crystallography studies of this compound bound to CDK6 reveal its interaction with the ATP-binding site [, ]. Subtle conformational differences between CDK isoforms, particularly in the hinge region, contribute to inhibitor selectivity. In the case of CDK6, these differences allow this compound to bind favorably without steric clashes observed with CDK2 [].
Q6: What are the limitations of this compound as a therapeutic agent?
A6: While a potent CDK inhibitor, this compound exhibits a broad spectrum of inhibition across different CDK isoforms []. This lack of high specificity could lead to off-target effects and impact its therapeutic window. Research into more selective analogs is crucial for minimizing potential side effects [].
Q7: Are there any computational studies focusing on this compound?
A7: Yes, computational approaches have been utilized. For instance, the L1000 database identified this compound as a potential binding partner for MFSD5, highlighting its potential in studying aortic valve calcification []. Additionally, researchers used in silico analysis to identify topoisomerase, cyclin-dependent kinase, and histone deacetylase as potential targets of this compound in the context of HCC stemness [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


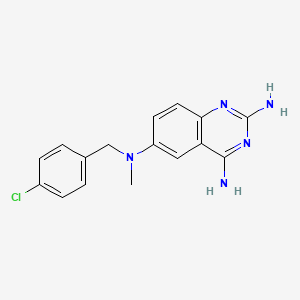
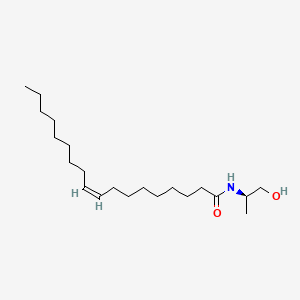
![2-[2-[4-(Carboxymethyloxy)phenyl]ethylcarbamoyl]benzoic acid dihydrate](/img/structure/B1664826.png)
![Methanesulfonamide, N-[4-[3-[[2-(3,4-dichlorophenyl)ethyl]methylamino]-2-hydroxypropoxy]phenyl]-, benzoate (1:1)](/img/structure/B1664828.png)

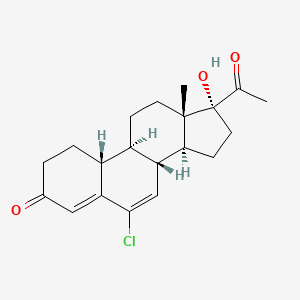
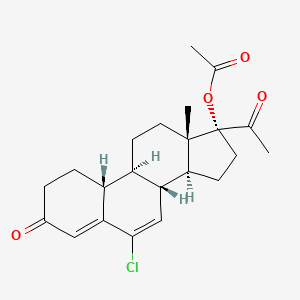
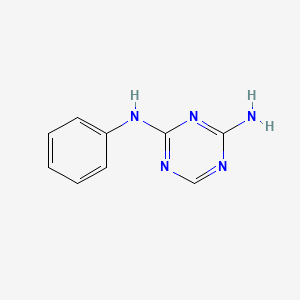

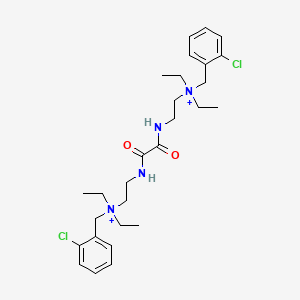
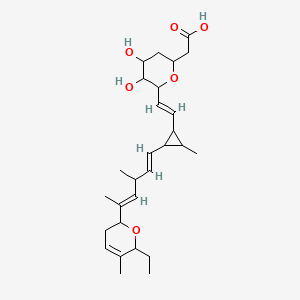
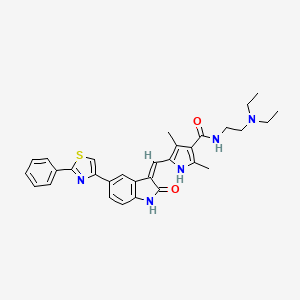
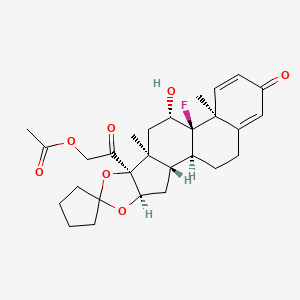
![1-[(2,6-dichloropyridin-4-yl)methyl]-1,4,8,11-tetrazacyclotetradecane](/img/structure/B1664844.png)
